硝酸铟(3+)盐, 水合物 (9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

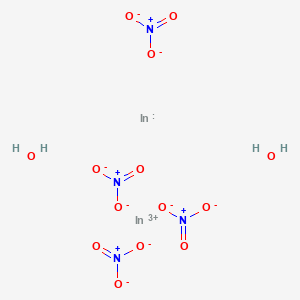

Nitric acid, indium(3+) salt, hydrate (9CI), also known as Indium(III) nitrate hydrate, is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . It acts as an oxidizing agent and is used in the manufacture of coordinated polymer films which are used in the preparation of indium (III) oxide nanoparticles . It is also used in the synthesis of other indium complexes .

Synthesis Analysis

The synthesis of Indium(III) nitrate hydrate involves the dissolution of indium metal in concentrated nitric acid, followed by the evaporation of the solution . The chemical reaction can be represented as follows:In + 4 HNO3 → In(NO3)3 + NO + 2 H2O . Molecular Structure Analysis

The molecular formula of Nitric acid, indium(3+) salt, hydrate (9CI) isH4In2N4O14. The molecular weight is 513.682. Chemical Reactions Analysis

Indium(III) nitrate hydrate is an indium-based precursor solution, which can be annealed at 500°C and spin coated to form indium oxide thin films.科学研究应用

元素分析中的应用

食盐中微量元素的分离和测定磷酸铟与电感耦合等离子体原子发射光谱法 (ICP-AES) 相结合,用于分离和定量分析食盐中的 27 种微量元素。磷酸铟在 pH 10 时有效沉淀这些元素,使其能够通过 ICP-AES 准确且精确地测定,在硝酸中溶解沉淀物后,铟作为内标 (Kagaya 等人,2009)。

热分解中的应用

草酸双水合二水合铟(III)钾的分解分析了草酸双水合二水合铟(III)钾的热分解,揭示了一个多步骤的过程,该过程产生氧化铟(III)。该机理得到等温研究和光谱数据的支持,显示了碳酸钾和氧化铟(III) 的中间形成 (Kebede 等人,2001)。

环境修复中的应用

从工业废水中回收和再利用硝酸开发了一种工艺,用于从含有游离硝酸和金属硝酸盐的工业废水中回收和再利用硝酸。该方法使用磷酸三丁酯 (TBP) 进行溶剂萃取,旨在解决水中硝酸盐污染的环境问题,展示了环境修复和资源回收的巨大潜力 (Jaiswal 等人,2015)。

材料合成中的应用

纳米氧化铟(In2O3)粉末的合成研究了一种使用溶解在聚乙烯醇溶液中的硝酸铟水合物的纳米氧化铟 (In2O3) 颗粒的合成工艺,从而得到分散良好的前体和减少的团聚。该工艺涉及低温煅烧,产生比表面积变化和粒径小于 10 nm 的氧化铟纳米颗粒,表明在薄膜涂层和气敏设备中具有潜在应用 (Pantilimon 等人,2016)。

安全和危害

属性

InChI |

InChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYYXQVGIBQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4In2N4O14- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)

![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2817834.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817837.png)

![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B2817841.png)